molecular formula C15H15NO3 B8524043 benzyl N-[(4-hydroxyphenyl)methyl]carbamate

benzyl N-[(4-hydroxyphenyl)methyl]carbamate

Cat. No.: B8524043
M. Wt: 257.28 g/mol
InChI Key: DDULMAJJEKQKNM-UHFFFAOYSA-N
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Description

benzyl N-[(4-hydroxyphenyl)methyl]carbamate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant aromas and flavors. This particular compound is characterized by the presence of a benzyl ester group and a hydroxybenzyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(4-hydroxyphenyl)methyl]carbamate typically involves the esterification of 4-hydroxybenzyl alcohol with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

benzyl N-[(4-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted benzyl esters.

Scientific Research Applications

benzyl N-[(4-hydroxyphenyl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-[(4-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxybenzyl moiety, which can then interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Shares the hydroxybenzyl group but lacks the ester functionality.

    Benzyl benzoate: Contains the benzyl ester group but lacks the hydroxybenzyl group.

    4-Hydroxybenzyl alcohol: Contains the hydroxybenzyl group but lacks the ester functionality.

Uniqueness

benzyl N-[(4-hydroxyphenyl)methyl]carbamate is unique due to the presence of both the hydroxybenzyl and benzyl ester groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl N-[(4-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C15H15NO3/c17-14-8-6-12(7-9-14)10-16-15(18)19-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18)

InChI Key

DDULMAJJEKQKNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-hydroxybenzylamine (1 g, 8.1 mmol) in THF (20 ml) and water (20 ml) was cooled down to 0° C. with sodium hydroxide (357 mg, 8.9 mmol). Benzyl chloroformate (1.27 ml, 8.9 mmol) was added slowly and the reaction mixture was stirred at 0° C. for 1 h and at r.t. for 18 hours. Brine (20 ml) and ethyl acetate (20 mL) were added and the phases were separated. The aqueous phase was extracted with EtOAc (20 mL). The organic phase was dried over magnesium sulfate, filtered and concentrated to dryness to yield a light pink solid (2.45 g, 100%). 1H NMR (300 MHz, CDCl3), δ: 4.30 (2 H, d, J=5.8 Hz, CH2NH), 5.15 (2 H, s, OCH2), 6.67 (1 H, br. s, NH), 6.78 (2 H, d, J=8.5 Hz, Ar), 7.12 (2 H, d, J=8.1 Hz, Ar), 7.29-7.44 (5 H, m, Ar)
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1 g
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357 mg
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20 mL
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1.27 mL
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20 mL
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Brine
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20 mL
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100%

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-aminomethylphenol (1 g, 8.13 mmol) in tetrahydrofuran/water (1:1 ratio, 20 ml) at 0° C. was added solid NaHCO3 (0.888 g, 10.16 mmol) followed by dropwise addition of benzyl chloroformate (1.16 ml, 8.13 mmol). The mixture was stirred at 0° C. for 10 minutes then allowed to warm slowly to r.t. After stirring the mixture for 90 minutes the tetrahydrofuran was removed in vacuo. The aqueous layer was extracted with EtOAc (2×10 ml). The organic layer was washed with water (2×10 ml), dried (MgSO4), and the solvent removed in vacuo to a residue. Trituration with heptane gave the product as a white solid (2.10 g, 100% yield). LCMS purity 100%, m/z 258 [M++H]−.
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1 g
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0.888 g
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20 mL
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1.16 mL
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100%

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